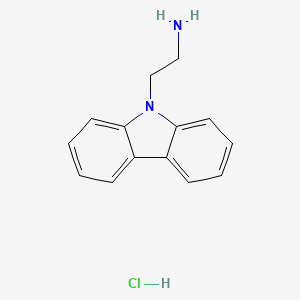
2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS number 57168-24-8 . It has a molecular weight of 246.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride” is 1S/C14H14N2.ClH/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16;/h1-8H,9-10,15H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride” is between 300-302°C . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A wide range of carbazole derivatives, including those related to "2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride," have been synthesized for various applications. For instance, novel carbazole conjugates have been synthesized from carbazole, leading to the formation of ethyl 2-(9H-carbazole-9-yl)acetate and further derivatives through reactions with semicarbazide and aromatic aldehydes. These compounds have been characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (Verma, Awasthi, & Jain, 2022). Another synthesis approach led to the creation of N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine, further showcasing the versatility of carbazole derivatives in chemical synthesis (Asiri, Khan, & Rasul, 2010).
Biological and Medicinal Research
Carbazole derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. For example, a series of novel carbazole derivatives demonstrated substantial antibacterial and antifungal activities, and some showed potential as anticancer agents against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014). Another study focused on the synthesis of carbazole conjugated with different aminophenols, revealing radical scavenging activity and indicating the potential for antioxidant applications (Naik, Kumar, & Swetha, 2010).
Optical and Electronic Applications
Carbazole derivatives have also found applications in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as components in photoluminescent materials. Schiff bases synthesized from carbazole amines and aromatic aldehydes demonstrated promising optical properties, suggesting their potential use as active emissive layers in OLEDs (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).
Catalysis and Chemical Reactions
In catalysis, divalent ytterbium complexes with carbazol-9-yl ligands have been reported as effective precatalysts for the intermolecular hydrophosphination and hydroamination of styrene, demonstrating the utility of carbazole-based compounds in facilitating chemical transformations (Basalov, Rosca, Lyubov, Selikhov, Fukin, Sarazin, Carpentier, & Trifonov, 2014).
Environmental and Sensor Technologies
Carbazole derivatives have been utilized in the development of sensors for detecting metal ions, illustrating their potential in environmental monitoring and chemical sensing. A novel Schiff-base synthesized from carbazole was highly selective and sensitive for Al3+ detection, indicating its applicability in cell imaging and possibly in environmental pollution monitoring (Gao, Zhang, Zhang, Xing, Yao, Qiao, & Liu, 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-carbazol-9-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.ClH/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16;/h1-8H,9-10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYWNFFZLRVVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

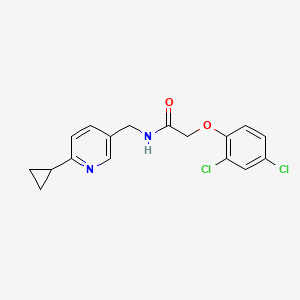

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)
![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

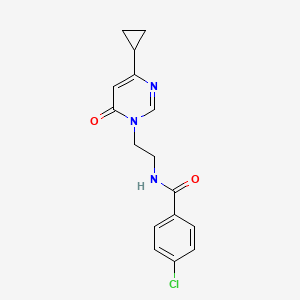

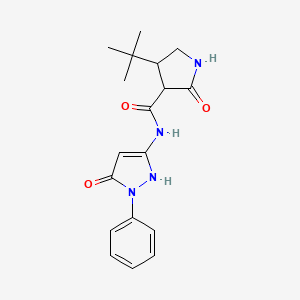
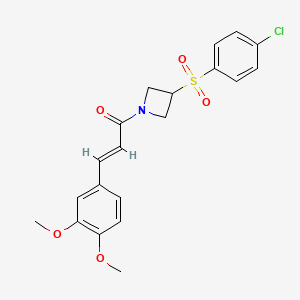
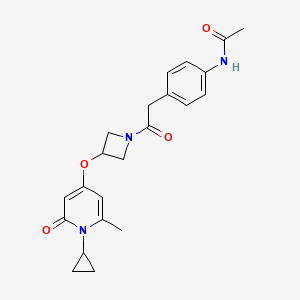
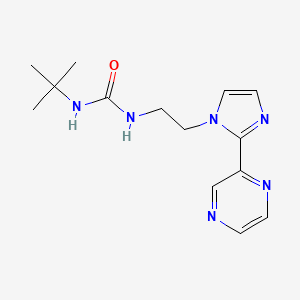
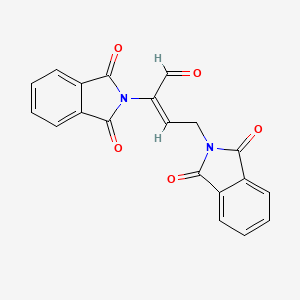
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)